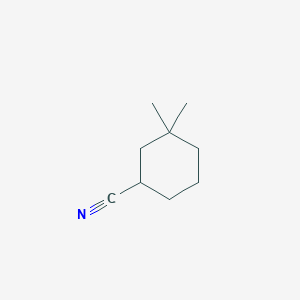

3,3-Dimethylcyclohexane-1-carbonitrile

Description

3,3-Dimethylcyclohexane-1-carbonitrile (C₉H₁₅N) is a nitrile-substituted cyclohexane derivative characterized by two methyl groups at the 3-position of the cyclohexane ring. The nitrile group (-C≡N) at the 1-position renders the compound polar and reactive, making it a valuable intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals . Its structural rigidity and steric hindrance from the methyl groups influence its reactivity and solubility, distinguishing it from related compounds.

Properties

IUPAC Name |

3,3-dimethylcyclohexane-1-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15N/c1-9(2)5-3-4-8(6-9)7-10/h8H,3-6H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FARIATAEMGAUQH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCC(C1)C#N)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

137.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-Dimethylcyclohexane-1-carbonitrile typically involves the reaction of 3,3-Dimethylcyclohexanone with a suitable nitrile source under specific conditions. One common method is the reaction of 3,3-Dimethylcyclohexanone with sodium cyanide in the presence of a catalyst such as ammonium chloride. The reaction is carried out in an aqueous medium at elevated temperatures to yield 3,3-Dimethylcyclohexane-1-carbonitrile .

Industrial Production Methods

Industrial production of 3,3-Dimethylcyclohexane-1-carbonitrile may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

3,3-Dimethylcyclohexane-1-carbonitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction of the nitrile group can yield primary amines.

Substitution: The nitrile group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

Substitution: Reagents such as sodium methoxide or sodium ethoxide in alcohol solvents.

Major Products Formed

Oxidation: 3,3-Dimethylcyclohexane-1-carboxylic acid.

Reduction: 3,3-Dimethylcyclohexane-1-amine.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: Used as a building block in organic synthesis and as a chiral auxiliary in asymmetric synthesis.

Biology: Investigated for its potential antibacterial and antifungal properties.

Medicine: Explored for its potential use in the development of new pharmaceuticals.

Industry: Utilized in the synthesis of specialty chemicals and intermediates.

Mechanism of Action

The mechanism by which 3,3-Dimethylcyclohexane-1-carbonitrile exerts its effects involves its interaction with molecular targets and pathways. For example, its antibacterial and antifungal properties are believed to be due to its ability to disrupt the cell membrane of microorganisms, leading to their death. The compound’s low toxicity and minimal side effects make it a promising candidate for further research and development.

Comparison with Similar Compounds

3,3-Dimethyl-2-oxocyclohexane-1-carbonitrile (C₉H₁₃NO)

The addition of a ketone group at the 2-position (CAS 10219-83-7) increases polarity, making the compound more soluble in polar solvents. The ketone enables reactions like aldol condensation or reduction to alcohols, broadening its synthetic utility compared to the parent compound .

1-Amino-3,3-dimethylcyclohexane-1-carbonitrile Hydrochloride (C₉H₁₅N₂·HCl)

This derivative introduces an amino group, which can participate in hydrogen bonding and acid-base reactions. The hydrochloride salt form enhances stability and water solubility, making it suitable for pharmaceutical applications .

Substituent Variations

1-(2-Chloroethyl)cyclohexane-1-carbonitrile (C₉H₁₃ClN) replaces a methyl group with a chloroethyl chain. The chlorine atom introduces electrophilic sites for nucleophilic substitution (e.g., SN2 reactions), while the flexible ethyl chain increases conformational mobility .

Data Table: Comparative Analysis of Key Compounds

Biological Activity

3,3-Dimethylcyclohexane-1-carbonitrile is a compound of interest in various fields of biological research due to its potential pharmacological applications. This article explores its biological activity, mechanism of action, and comparisons with similar compounds, supported by data tables and case studies.

Chemical Structure and Properties

The molecular formula of 3,3-Dimethylcyclohexane-1-carbonitrile is , characterized by a cyclohexane ring with two methyl groups and a nitrile functional group. The presence of these substituents influences its chemical reactivity and biological interactions.

The biological activity of 3,3-Dimethylcyclohexane-1-carbonitrile is primarily attributed to its interaction with various enzymes and receptors. The nitrile group plays a crucial role in binding to active sites on proteins, potentially leading to inhibition or activation of enzymatic pathways. Research indicates that compounds with similar structures can modulate receptor activity, affecting physiological processes such as cell signaling and metabolic regulation.

Biological Activity Overview

Research has highlighted several areas where 3,3-Dimethylcyclohexane-1-carbonitrile exhibits biological activity:

- Anticancer Potential : Preliminary studies suggest that the compound may have cytotoxic effects on certain cancer cell lines. For instance, in vitro studies have shown that derivatives of similar compounds can inhibit the growth of breast and prostate cancer cells .

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways. This inhibition can lead to altered metabolic states in cells, which may be beneficial in therapeutic contexts.

Case Studies

Several case studies have investigated the biological effects of compounds structurally related to 3,3-Dimethylcyclohexane-1-carbonitrile:

- Cytotoxicity Assays : A study evaluated the cytotoxic effects of related compounds on various cancer cell lines using the MTT assay. Results indicated moderate activity against liver cancer cells (IC50 = 86 μM) for certain derivatives, suggesting potential for further exploration in anticancer therapies .

- Enzyme Activity Modulation : Another investigation focused on the inhibition of key enzymes involved in cancer progression. Compounds structurally similar to 3,3-Dimethylcyclohexane-1-carbonitrile demonstrated significant inhibition of aromatase and glycosyltransferase activities, which are critical in estrogen metabolism and cell proliferation .

Comparison with Similar Compounds

To better understand the unique properties of 3,3-Dimethylcyclohexane-1-carbonitrile, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| 1-Amino-3,3-dimethylcyclohexane-1-carbonitrile | Contains an amino group along with nitrile | Potential enzyme inhibitor |

| 1-Amino-3,3-dimethylcyclohexane-1-carboxylic acid | Contains a carboxylic acid group instead of nitrile | Different reactivity and applications |

| 1-Ethyl-3,3-dimethylcyclohexane-1-carbonitrile | Ethyl substitution affects solubility and reactivity | Varies in biological interactions |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.